1,2,3-Trifluoro-4-(trifluoromethoxy)benzene

Lipophilicity Physicochemical Properties Medicinal Chemistry

1,2,3-Trifluoro-4-(trifluoromethoxy)benzene (CAS 1404194-95-1) is a highly fluorinated aromatic compound with the molecular formula C7H2F6O and a molecular weight of 216.08 g/mol. It features a benzene ring with three fluorine atoms at the 1, 2, and 3 positions and a trifluoromethoxy (-OCF3) group at the 4 position.

Molecular Formula C7H2F6O
Molecular Weight 216.08 g/mol
CAS No. 1404194-95-1
Cat. No. B1403838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trifluoro-4-(trifluoromethoxy)benzene
CAS1404194-95-1
Molecular FormulaC7H2F6O
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC(F)(F)F)F)F)F
InChIInChI=1S/C7H2F6O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H
InChIKeyPVZIFOMMCVYAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Trifluoro-4-(trifluoromethoxy)benzene (CAS 1404194-95-1): Physicochemical Profile and Procurement Considerations


1,2,3-Trifluoro-4-(trifluoromethoxy)benzene (CAS 1404194-95-1) is a highly fluorinated aromatic compound with the molecular formula C7H2F6O and a molecular weight of 216.08 g/mol . It features a benzene ring with three fluorine atoms at the 1, 2, and 3 positions and a trifluoromethoxy (-OCF3) group at the 4 position . This specific substitution pattern imparts unique physicochemical properties, including a predicted density of 1.5±0.1 g/cm³ and a predicted boiling point of 118.2±35.0 °C at 760 mmHg .

Why 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene Cannot Be Casually Substituted with Class Analogs


The specific 1,2,3-trifluoro-4-substitution pattern on the benzene ring creates a unique electronic environment that cannot be replicated by mono-fluorinated analogs like (trifluoromethoxy)benzene or regioisomers with different fluorine arrangements. The cumulative electron-withdrawing effect of three adjacent fluorine atoms significantly alters the ring's reactivity, particularly in nucleophilic aromatic substitution and directed ortho-metalation reactions [1]. Moreover, the conformational behavior of the trifluoromethoxy group—which favors an orthogonal orientation relative to the benzene ring in this compound class—differs fundamentally from methoxy or other alkoxy analogs, leading to distinct steric and electronic properties that are critical for applications requiring precise molecular recognition or material performance [2].

Quantitative Differentiation Evidence for 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene: Head-to-Head Comparison Data


Comparative Lipophilicity and Predicted Density: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene vs. (Trifluoromethoxy)benzene

1,2,3-Trifluoro-4-(trifluoromethoxy)benzene demonstrates significantly higher predicted lipophilicity (ACD/LogP = 3.26) and density (1.5±0.1 g/cm³) compared to the non-fluorinated analog (trifluoromethoxy)benzene, which has a density of 1.226 g/mL at 25°C and a significantly lower LogP . The target compound also has a higher predicted boiling point (118.2±35.0 °C vs. 102 °C).

Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Geometry and Conformational Preference: Orthogonal vs. Planar Conformers in Trifluoromethoxybenzenes

Studies on structurally related fluoro(trifluoromethoxy)benzenes reveal that the trifluoromethoxy group favors an orthogonal conformation relative to the benzene ring in the gas phase, in contrast to methoxy groups which adopt a planar conformation [1]. For o-fluoro(trifluoromethoxy)benzene, the molecule exists exclusively as the orthogonal conformer; for m-fluoro(trifluoromethoxy)benzene, it exists as a mixture dominated by the orthogonal conformer [2].

Conformational Analysis Molecular Structure Fluorine Chemistry

Reactivity in Electrophilic Aromatic Substitution: Comparison of Trifluoromethoxybenzene Fluorinated Derivatives

The 1,2,3-trifluoro substitution pattern on the benzene ring significantly deactivates the ring toward electrophilic aromatic substitution relative to (trifluoromethoxy)benzene, which undergoes nitration, halogenation, acylation, and alkylation under standard conditions [1]. The presence of three electron-withdrawing fluorine atoms increases the aromatic ring's resistance to electrophilic attack, as demonstrated in studies of related fluorinated benzenes where cumulative fluorine substitution progressively decreases reaction rates [2].

Reactivity Electrophilic Aromatic Substitution Fluorinated Aromatics

Comparative Physicochemical Properties: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene vs. 1,2,3-Trifluoro-4-methoxybenzene

Replacement of the methoxy group (-OCH3) with a trifluoromethoxy group (-OCF3) fundamentally alters the electronic character of the molecule. 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene has a molecular weight of 216.08 g/mol compared to 176.09 g/mol for 1,2,3-trifluoro-4-methoxybenzene (CAS 203245-16-3) . Studies on aliphatic trifluoromethoxy-substituted compounds demonstrate that OCF3-bearing molecules have higher lipophilicity compared to methoxy analogs and nearly the same lipophilicity as CF3-bearing compounds, while microsomal stability varies depending on the structural context [1].

Physicochemical Properties OCF3 vs OCH3 Fluorine Chemistry

17O NMR Chemical Shift Differentiation: Trifluoromethoxy vs. Methoxy Benzenes

Natural abundance 17O NMR studies on meta- and para-substituted α,α,α-trifluoromethoxybenzenes reveal that the 17O NMR signals for trifluoromethoxy compounds are deshielded by greater than 65 ppm compared to analogous methoxy compounds [1]. This substantial downfield shift reflects the strong electron-withdrawing character of the trifluoromethoxy group relative to the electron-donating methoxy group, providing a direct spectroscopic signature of the distinct electronic environment.

NMR Spectroscopy 17O NMR Electronic Effects

Synthetic Accessibility and Building Block Utility: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene in Complex Molecule Construction

1,2,3-Trifluoro-4-(trifluoromethoxy)benzene serves as a versatile building block for the synthesis of more complex fluorinated compounds, with applications in the development of new materials and catalysts . Benzaldehydes and benzoic acids with trifluoromethoxy substituents, with or without additional fluorine substituents, are extensively described as starting materials for the preparation of fluorinated derivatives of fluorene or phenanthrene and pharmaceuticals, particularly angiotensin II antagonists [1]. The 1,2,3-trifluoro pattern creates a unique electrophilic substitution profile that differs from mono- or para-substituted analogs, enabling site-selective functionalization strategies not accessible with simpler fluorinated benzenes.

Synthetic Chemistry Building Block Fluorinated Intermediates

Optimal Application Scenarios for 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene Based on Quantitative Evidence


Advanced Building Block for Fluorinated Pharmaceuticals and Agrochemicals

Based on its distinct electronic profile (strongly deactivated aromatic ring) and the orthogonal conformation of the OCF3 group, 1,2,3-trifluoro-4-(trifluoromethoxy)benzene is optimally deployed as a building block in the synthesis of drug candidates requiring enhanced metabolic stability and specific molecular recognition properties [1]. The compound's high fluorine density and specific 1,2,3-substitution pattern make it particularly valuable for constructing angiotensin II antagonists and other fluorinated pharmaceuticals where precise steric and electronic control is required [2].

Development of Novel Fluorinated Materials with Tailored Properties

The predicted high density (1.5±0.1 g/cm³) and altered lipophilicity (ACD/LogP = 3.26) relative to non-fluorinated analogs make this compound suitable for applications in specialty materials where high fluorine content translates to unique surface properties, low refractive index, or enhanced thermal stability [1]. The orthogonal OCF3 conformation also influences solid-state packing, which can be exploited in crystal engineering and materials design [2].

Electrolyte Co-Solvent for Advanced Battery Systems

Trifluoromethoxy-substituted benzenes have been demonstrated as effective co-solvents in locally concentrated ionic liquid electrolytes for lithium metal batteries, reinforcing electrode/electrolyte interphases [1]. While this specific study used (trifluoromethoxy)benzene, the higher fluorine content of 1,2,3-trifluoro-4-(trifluoromethoxy)benzene may further enhance electrochemical stability and interfacial properties, warranting investigation for next-generation energy storage applications.

19F NMR Probe Development and Molecular Imaging

Trifluoromethoxy-benzylated ligands have shown utility in improving amyloid detection in the brain using 19F magnetic resonance imaging [1]. The presence of multiple fluorine atoms in 1,2,3-trifluoro-4-(trifluoromethoxy)benzene provides distinct 19F NMR signals, making it a candidate scaffold for developing sensitive MRI probes or fluorine-based contrast agents [2].

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